molecular formula C10H12N2O3 B13584757 (2-(4-Aminophenyl)acetyl)glycine

(2-(4-Aminophenyl)acetyl)glycine

Cat. No.: B13584757
M. Wt: 208.21 g/mol
InChI Key: PMXMHDPCMFMDKS-UHFFFAOYSA-N
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Description

(2-(4-Aminophenyl)acetyl)glycine is a glycine derivative characterized by an acetyl group substituted with a para-aminophenyl moiety. Its structure consists of a glycine backbone (NH₂CH₂COOH) where the amino group is acylated by a 4-aminophenylacetyl group, resulting in the formula C₁₀H₁₂N₂O₃.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-[[2-(4-aminophenyl)acetyl]amino]acetic acid

InChI

InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)5-9(13)12-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)

InChI Key

PMXMHDPCMFMDKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-aminophenyl)acetamido]acetic acid typically involves the condensation of 4-aminophenylacetic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(4-aminophenyl)acetamido]acetic acid may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-aminophenyl)acetamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-[2-(4-aminophenyl)acetamido]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-aminophenyl)acetamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-[2-(4-Hydroxyphenyl)acetyl]glycine -OH C₁₀H₁₁NO₄ 209.20 Enhanced solubility due to polar -OH group; used in metabolic studies
N-[(4-Methylphenyl)acetyl]glycine -CH₃ C₁₁H₁₃NO₃ 207.23 Increased lipophilicity; potential for improved membrane permeability
N-[(2,4-Dichlorophenoxy)acetyl]glycine -Cl (x2) C₁₀H₉Cl₂NO₄ 278.09 Herbicide conjugate; exhibits environmental persistence
DL-2-(4-Chlorophenyl)glycine -Cl C₈H₈ClNO₂ 185.61 Chiral resolution studies; antimicrobial applications
(R)-2-Amino-2-(4-fluorophenyl)acetic acid -F C₈H₈FNO₂ 169.15 Antiviral activity; stereospecific binding in enzyme inhibition

Key Observations :

  • Electron-donating groups (-NH₂, -OH) improve solubility and interact with biological targets via hydrogen bonding, as seen in antitumor derivatives .
  • Electron-withdrawing groups (-Cl, -F) enhance metabolic stability and antimicrobial activity. For example, 2-alkylthio-5-(4-N-chloroacetylaminophenyl)-1,3,4-oxadiazoles show potent antibacterial effects against Gram-positive bacteria .

Backbone-Modified Analogs

Compound Name Structural Feature Key Activities References
2-(4-Aminophenyl)benzothiazole Benzothiazole backbone Antitumor activity (IC₅₀ < 10 µM in MCF-7 cells)
N'-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Hydrazide-pyrimidine hybrid Broad-spectrum antimicrobial activity

Key Observations :

  • Replacement of the glycine backbone with benzothiazole or hydrazide-pyrimidine systems shifts activity toward specific therapeutic areas. Benzothiazole derivatives exhibit strong antitumor effects due to intercalation with DNA , while hydrazide derivatives target microbial enzymes .

Stereochemical Variants

Compound Name Stereochemistry Key Properties References
(R)-2-Amino-2-(4-fluorophenyl)acetic acid R-configuration Higher antiviral potency compared to S-form
(S)-4-Chlorophenylglycine S-configuration Used in chiral catalyst synthesis

Key Observations :

  • Stereochemistry significantly impacts biological activity. The (R)-enantiomer of 4-fluorophenylglycine shows superior binding to viral proteases compared to the (S)-form .

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